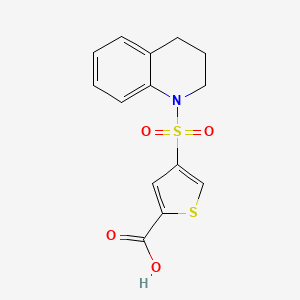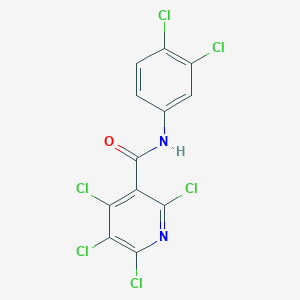![molecular formula C16H17NO5 B5316785 7-hydroxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B5316785.png)
7-hydroxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one, also known as HMEC, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a derivative of coumarin, a natural compound found in various plants, and has been synthesized using various methods. In
Scientific Research Applications
7-hydroxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one has been studied for its potential applications in various scientific research fields, including cancer research, neuroprotection, and cardiovascular research. In cancer research, 7-hydroxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 7-hydroxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one has been shown to protect neurons from oxidative stress and reduce inflammation. In cardiovascular research, 7-hydroxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one has been shown to reduce blood pressure and improve endothelial function.
Mechanism of Action
The mechanism of action of 7-hydroxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 7-hydroxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. 7-hydroxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling. Additionally, 7-hydroxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one has been shown to activate the Nrf2 pathway, a signaling pathway involved in antioxidant defense.
Biochemical and Physiological Effects
7-hydroxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor effects. 7-hydroxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one has been shown to scavenge free radicals and reduce oxidative stress. 7-hydroxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 7-hydroxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 7-hydroxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one in lab experiments is its low toxicity and high solubility in water and organic solvents. This makes it easier to administer and study in vitro and in vivo. However, one limitation of using 7-hydroxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one is its relatively low potency compared to other compounds with similar activities. This may require higher concentrations of 7-hydroxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one to achieve the desired effects, which could potentially lead to non-specific effects.
Future Directions
There are several future directions for research on 7-hydroxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in other scientific research fields, such as diabetes research and aging research. Additionally, future research could focus on developing more potent derivatives of 7-hydroxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one with improved activity and selectivity.
Synthesis Methods
7-hydroxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one can be synthesized using various methods, including the Knoevenagel condensation reaction and the Pechmann condensation reaction. The Knoevenagel condensation reaction involves the reaction of 4-methylcoumarin with 4-morpholinobutanal in the presence of a base such as piperidine. The Pechmann condensation reaction involves the reaction of 4-methylcoumarin with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. Both methods result in the formation of 7-hydroxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one as a yellow crystalline solid.
properties
IUPAC Name |
7-hydroxy-4-methyl-3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-10-12-3-2-11(18)8-14(12)22-16(20)13(10)9-15(19)17-4-6-21-7-5-17/h2-3,8,18H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVVWZJNUFEYAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5316708.png)
![ethyl 2-[2,4-bis(acetyloxy)benzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316724.png)
![2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5316727.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-morpholin-4-yl-2-pyridin-3-ylacetamide](/img/structure/B5316742.png)

![4-(2-methoxyphenyl)-1-(3-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B5316747.png)
![ethyl 4-[(2-fluorobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5316755.png)
![7-(3-chloro-4-fluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5316758.png)


![3-[1-({6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}carbonyl)piperidin-3-yl]propan-1-ol](/img/structure/B5316771.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5316782.png)
![4-(aminosulfonyl)-N-[(2-azocan-1-ylpyridin-3-yl)methyl]butanamide](/img/structure/B5316793.png)